
3-Methoxyazetidine-3-carboxamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azetidines are a class of four-membered heterocyclic compounds containing a nitrogen atom. These compounds and their derivatives, including 3-Methoxyazetidine-3-carboxamide; hydrochloride, are of significant interest in medicinal chemistry and organic synthesis due to their unique structural features and potential biological activities.
Synthesis Analysis
The synthesis of azetidine derivatives often involves strategies that construct the four-membered ring or modify pre-existing azetidine scaffolds. For instance, the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid demonstrates a method involving bromofluorination, reduction, ring closure, and group protection steps, showcasing the complex strategies employed to introduce functional groups into the azetidine ring (Van Hende et al., 2009).
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
Researchers have synthesized various novel compounds derived from azetidine and its derivatives, demonstrating significant anti-inflammatory and analgesic activities. For example, novel heterocyclic compounds have been developed, such as benzodifuranyl derivatives, triazines, oxadiazepines, and thiazolopyrimidines, showing potential as cyclooxygenase inhibitors with notable analgesic and anti-inflammatory effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Medicinal Chemistry and Drug Design
Azetidine derivatives have been utilized as key building blocks in medicinal chemistry, contributing to the development of new cyclic fluorinated beta-amino acids with high potential in drug design. For instance, synthetic strategies towards 3-fluoroazetidine-3-carboxylic acid have been evaluated, highlighting its potential as a novel fluorinated heterocyclic amino acid (Van Hende, Verniest, Deroose, Thuring, Macdonald, & de Kimpe, 2009).
Pharmacological Evaluation
Certain azetidine derivatives have been identified as structurally novel 5-HT3 receptor antagonists, designed and synthesized to meet pharmacophoric requirements, which have shown promise in pharmacological evaluation as potential antidepressants (Mahesh, Devadoss, Pandey, & Bhatt, 2011).
Antimicrobial Activity
Azetidine derivatives have also been synthesized and tested for antimicrobial activity, with new pyridine derivatives being evaluated against various strains of bacteria and fungi. These studies have revealed variable and modest activity, indicating the potential of azetidine derivatives in antimicrobial drug development (Patel, Agravat, & Shaikh, Faiyazalam M., 2011).
Safety And Hazards
Direcciones Futuras
While specific future directions for 3-Methoxyazetidine-3-carboxamide;hydrochloride are not mentioned in the available resources, azetidines in general have been highlighted for their potential in organic synthesis and medicinal chemistry . Recent advances in the synthesis and reactivity of azetidines suggest potential future directions in drug discovery, polymerization, and as chiral templates .
Propiedades
IUPAC Name |
3-methoxyazetidine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2.ClH/c1-9-5(4(6)8)2-7-3-5;/h7H,2-3H2,1H3,(H2,6,8);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSDZCRSIOUSQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CNC1)C(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxyazetidine-3-carboxamide;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

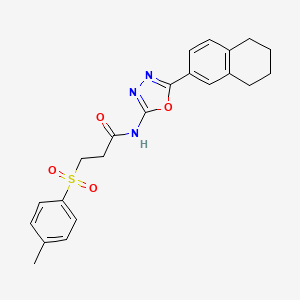
![N-(4-chlorophenyl)-2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanylacetamide](/img/structure/B2495258.png)

![ethyl 2-{2-[(2,6-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B2495261.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2495266.png)
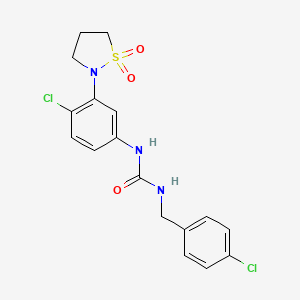

![2-(4-chlorophenoxy)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2495269.png)
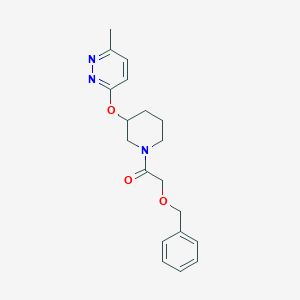
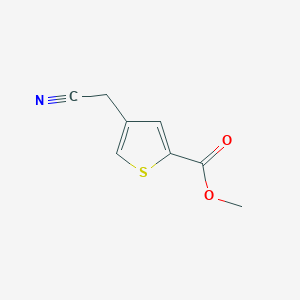

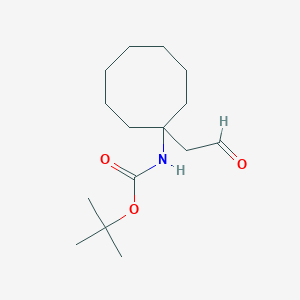
![8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2495276.png)
